6-(Dimethylamino)naphthalene-2-sulfonic acid

Description

Historical Context and Significance of Naphthalene (B1677914) Sulfonic Acid Derivatives in Scientific Inquiry

The journey of naphthalene sulfonic acid derivatives in science began in the 19th century, where their primary application was as intermediates in the synthesis of azo dyes. nih.govwikipedia.org These compounds are derivatives of sulfonic acid that feature a naphthalene functional unit. science.gov A notable subfamily, the aminonaphthalenesulfonic acids, were precursors to a variety of dyes. science.gov

A pivotal shift in their scientific application occurred with the discovery of the environmentally sensitive fluorescent nature of certain derivatives, such as 8-anilinonaphthalene-1-sulfonic acid (ANS). nih.gov Researchers observed that these molecules were weakly fluorescent in water but exhibited significantly stronger fluorescence in less polar environments or when bound to the hydrophobic pockets of proteins. nih.gov This property transformed them from simple colorants into valuable probes for studying biological systems, particularly protein conformation and membrane dynamics. nih.gov This historical transition from industrial materials to sensitive analytical tools laid the groundwork for the development and investigation of other functionalized naphthalene sulfonic acids, including the subject of this article.

Structural Framework and Rationale for Research Focus on 6-(Dimethylamino)naphthalene-2-sulfonic Acid

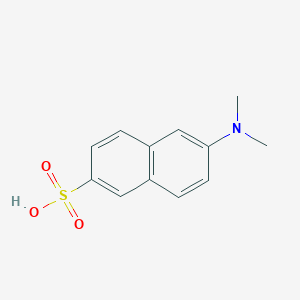

The scientific interest in this compound is rooted in its specific molecular architecture. The structure consists of a rigid naphthalene core substituted with an electron-donating group (dimethylamino) at the 6-position and an electron-withdrawing group (sulfonic acid) at the 2-position.

This precise 2,6-substitution pattern is critical. While unsubstituted naphthalene is poorly fluorescent, the placement of a donor and an acceptor group at these specific positions significantly enhances fluorescence. nih.gov This phenomenon is attributed to an efficient Intramolecular Charge Transfer (ICT) process. nih.govnih.gov Upon excitation with light, an electron is transferred from the electron-rich dimethylamino group to the electron-poor sulfonic acid group, creating an excited state with a large dipole moment. researchgate.netrsc.org This ICT character is fundamental to the molecule's utility as a sensor, as the energy and intensity of its fluorescence emission become highly sensitive to the polarity of its surrounding environment. researchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34322-51-5 | bldpharm.com |

| Molecular Formula | C12H13NO3S | bldpharm.com |

| Molecular Weight | 251.31 g/mol | |

| Physical Form | Solid |

Overview of Key Research Areas and Methodological Paradigms for Naphthalene-Based Fluorophores

The unique photophysical properties of naphthalene-based fluorophores like this compound make them versatile tools in a wide array of research areas. Their primary applications are as fluorescent probes and sensors. researchgate.net

Key research areas include:

Biological and Medical Labeling: These fluorophores are used to tag and visualize biomolecules. For instance, naphthalene-based probes have been developed to detect glutathione (B108866) (GSH) in living cells, which has potential applications in the diagnosis and prediction of sepsis. nih.govthno.org Other derivatives are used for mitochondrial pH imaging. rsc.org

Environmental Sensing: Their sensitivity allows for the detection of various analytes in environmental samples. Probes have been designed for the on-site detection of hydrazine (B178648) in water and soil. researchgate.net They are also employed to detect the presence of metal ions, such as copper (II), in solutions. nih.gov

Materials Science: These compounds are investigated for their potential in developing light-harvesting systems and materials for light-emitting diodes. nih.gov

The primary methodological paradigm for studying these compounds is fluorescence spectroscopy . Researchers analyze changes in the fluorescence spectrum, quantum yield, and lifetime in response to environmental factors like solvent polarity or binding to a target molecule. nih.gov Advanced techniques such as two-photon microscopy (TPM) are also utilized, enabling high-resolution imaging deep within living cells and tissues with reduced photodamage. nih.govthno.org

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-5-3-10-8-12(17(14,15)16)6-4-9(10)7-11/h3-8H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWGJWPCYRPPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435876 | |

| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-51-5 | |

| Record name | 6-(Dimethylamino)-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34322-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Strategies for 6 Dimethylamino Naphthalene 2 Sulfonic Acid and Its Derivatives

Synthetic Pathways to 6-(Dimethylamino)naphthalene-2-sulfonic Acid

The synthesis of this compound, while not detailed as a singular compound in the provided research, can be understood through established chemical principles for naphthalene (B1677914) derivatives. The general synthetic route typically involves two key transformations: the introduction of a sulfonic acid group (-SO₃H) and a dimethylamino group (-N(CH₃)₂) onto the naphthalene core.

The sequence of these steps is crucial. A common strategy begins with the sulfonation of a pre-existing aminonaphthalene or the amination of a naphthalenesulfonic acid. For instance, a plausible pathway could start with 6-aminonaphthalene-2-sulfonic acid (Brönner's acid). The amino group of this precursor can be dimethylated using an appropriate methylating agent to yield the final product.

Alternatively, one could start with a naphthalene derivative and introduce the sulfonic acid group. The sulfonation of naphthalene itself often yields a mixture of isomers, with naphthalene-2-sulfonic acid being a primary product under specific temperature conditions. google.com Subsequent steps would then be required to introduce the dimethylamino group at the 6-position, which can be a multi-step process involving nitration, reduction, and methylation.

A related synthesis for 5-(dimethylamino)naphthalene-1-sulphonic acid involves the methylation of 5-amino naphthalene-1-sulphonic acid. stmjournals.in This supports the feasibility of preparing the 6,2-isomer through a similar methylation strategy on the corresponding amino-sulfonic acid precursor.

Derivatization Approaches for Functionalization and Enhanced Research Utility

The functional groups of this compound—the sulfonic acid and the dimethylamino group—provide reactive handles for extensive chemical modification, enabling the creation of a wide array of derivatives with tailored properties for research.

Preparation of Amine-Naphthalene Sulfonic Acid Derivatives

The amino group on the naphthalene ring is a key site for derivatization. One powerful method for creating N-aryl derivatives is the copper-catalyzed Ullmann reaction. nih.govacs.org This approach has been successfully used to synthesize derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS). nih.govacs.org In a typical procedure, an aminonaphthalenesulfonic acid precursor is reacted with a substituted aryl halide in the presence of a copper catalyst, often with microwave assistance to accelerate the reaction. nih.govacs.org This method allows for the introduction of various substituted phenyl groups, creating a library of compounds with diverse electronic and steric properties. nih.gov

The synthesis of the parent aminonaphthalenesulfonic acids themselves is a foundational step. For example, naphthionic acid (4-aminonaphthalene-1-sulfonic acid) is prepared by the sulfonation of 1-aminonaphthalene with sulfuric acid. wikipedia.orggoogle.com This process, known as the Piria reaction, highlights a classic method for producing these essential building blocks. wikipedia.org

Synthesis of Novel Fluorescent Derivatives and Conjugates

The naphthalene scaffold is the basis for many important fluorescent probes, and derivatization is key to tuning their photophysical properties. A common strategy involves converting the sulfonic acid group into a more reactive sulfonyl chloride. This intermediate, analogous to the well-known dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), can then react with various nucleophiles like amines and hydrazines to form highly fluorescent sulfonamides and related conjugates. nih.govsemanticscholar.org

This approach has been used to create novel fluorescent probes with unique properties. For example, reaction of a dansyl-type sulfonyl chloride with methoxyamine or 1,1-diphenylhydrazine (B1198277) yields new fluorescent derivatives that can also act as free radical precursors. nih.govsemanticscholar.orgnih.gov The fluorescence of these molecules can be quenched upon oxidation, making them useful for studying redox processes. nih.gov

Beyond the sulfonic acid group, the naphthalene core itself can be modified to create advanced fluorophores. The 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) structure is a prime example of an environment-sensitive fluorophore whose emission spectrum is highly dependent on the polarity of its local environment. nih.govresearchgate.net These types of probes are synthesized and can be incorporated into biomolecules, such as peptides, to study protein interactions and conformational changes. nih.govresearchgate.net

Development of Sulfonamide and Related Structures

The conversion of the sulfonic acid group to a sulfonamide is a critical derivatization strategy. This is most commonly achieved by first preparing the sulfonyl chloride, typically by reacting the sulfonic acid with an agent like thionyl chloride or phosphorus pentachloride. stmjournals.ingoogle.com The resulting sulfonyl chloride is a reactive intermediate that readily condenses with primary or secondary amines to form the corresponding sulfonamide. stmjournals.in This method has been used to synthesize a variety of novel 5-(dimethylamino)naphthalene-1-sulfonamide derivatives. stmjournals.in

Modern synthetic methods also offer alternatives to the often-unstable sulfonyl chlorides. For example, pentafluorophenyl (PFP) sulfonate esters have emerged as stable and useful precursors for sulfonamide synthesis. ucl.ac.uk These esters can be prepared and subsequently reacted with amines to provide functionalized sulfonamides, offering a more robust synthetic route. ucl.ac.uk

Characterization Techniques for Synthetic Products in Research Contexts

The structural confirmation of newly synthesized this compound derivatives relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of synthetic products, allowing for the unambiguous verification of their identity and purity. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For naphthalene derivatives, the aromatic region of the spectrum (typically δ 7.0-9.0 ppm) is complex but highly informative, revealing the substitution pattern on the naphthalene rings. For example, in a series of sodium 8-((substituted-phenyl)amino)naphthalene-1-sulfonates, the aromatic protons appear as distinct doublets and multiplets between δ 7.04 and 8.24 ppm. nih.gov The signals for the dimethylamino group protons would be expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.8-3.0 ppm.

¹³C NMR spectra reveal the number of chemically distinct carbon atoms. For a series of dansyl derivatives, the carbon signals of the naphthalene ring were observed in the range of δ 114 to 146 ppm, while the dimethylamino methyl carbons appeared at approximately δ 45 ppm. semanticscholar.orgnih.gov

The table below presents typical ¹H NMR chemical shift data for a related naphthalene derivative, illustrating the type of information obtained from this technique. mdpi.com

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthalene H | 7.29–7.32 | m | - |

| Naphthalene H | 7.47–7.51 | m | - |

| Naphthalene H | 7.77–7.86 | m | - |

| Triazole CH | 9.04 | s | - |

| Amide NH | 9.3–9.5 | dd | J₁ = 4.2, J₂ = 9.9 |

| Ethyl CH₃ | 1.21 | t | 7.2 |

| Ethyl CH₂ | 3.92–4.15 | m | - |

In more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, providing definitive structural assignments. mdpi.com Furthermore, for derivatives containing other NMR-active nuclei like phosphorus (³¹P) or fluorine (¹⁹F), corresponding NMR experiments provide additional layers of structural confirmation. nih.govmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound by identifying its functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the naphthalene core, the dimethylamino group, and the sulfonic acid group. While a specific, publicly available spectrum for this exact compound is not detailed in the provided research, the expected characteristic absorption peaks can be inferred from the analysis of related naphthalene derivatives and general spectroscopic data. researchgate.netnasa.gov

Key vibrational modes for this compound would include:

Aromatic C-H Stretching: The naphthalene ring exhibits C-H stretching vibrations, which typically appear in the region of 3150-3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methyl groups of the dimethylamino substituent give rise to aliphatic C-H stretching absorptions, generally found between 3000 and 2800 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene skeleton produce characteristic peaks in the 1650-1450 cm⁻¹ region. nasa.gov

Sulfonic Acid Group (SO₃H): This is a key functional group with multiple characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are strong and typically observed in the ranges of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The S-O stretching vibration is expected around 700-600 cm⁻¹. A very broad absorption band corresponding to the O-H stretch of the sulfonic acid group is also anticipated, usually centered between 3000 and 2500 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the dimethylamino group is expected in the fingerprint region, typically around 1360-1250 cm⁻¹.

Analysis of related compounds, such as complexes of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), shows that protonation and hydrogen bonding can significantly influence the spectrum, often leading to broad absorption features. researchgate.netrsc.orgresearchgate.net For instance, the formation of N-H-N bridges in protonated DMAN derivatives can introduce characteristic bands at lower wavenumbers, around 500 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3150 - 3000 |

| Dimethylamino Group | C-H Stretch (methyl) | 3000 - 2800 |

| Sulfonic Acid | O-H Stretch | 3000 - 2500 (broad) |

| Aromatic Ring | C=C Stretch | 1650 - 1450 |

| Dimethylamino Group | C-N Stretch | 1360 - 1250 |

| Sulfonic Acid | S=O Asymmetric Stretch | 1250 - 1120 |

| Sulfonic Acid | S=O Symmetric Stretch | 1080 - 1010 |

| Sulfonic Acid | S-O Stretch | 700 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated π-electron systems like this compound. The UV-Vis spectrum of this compound is dominated by π→π* transitions within the naphthalene aromatic system.

The naphthalene core itself has characteristic absorption bands. However, the presence of substituents significantly modifies the spectrum. The dimethylamino group (-N(CH₃)₂) acts as a strong auxochrome (an electron-donating group), which interacts with the π-system of the naphthalene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect). Conversely, the sulfonic acid group (-SO₃H) is an electron-withdrawing group. The interplay of these two substituents on the naphthalene scaffold dictates the precise wavelengths of maximum absorption (λmax).

Studies on other naphthalene derivatives have demonstrated how substituents and environmental factors like pH can alter their spectrophotometric behavior. nih.gov For instance, 6-propionyl-2-(N,N-dimethylamino)naphthalene (PRODAN), a structurally similar solvatochromic dye, is known to have significant absorption around 350 nm. researchgate.net This suggests that this compound would also exhibit strong absorption in the UVA range. The electronic transitions are sensitive to solvent polarity and pH, with changes in protonation state of the amino and sulfonic acid groups potentially leading to noticeable shifts in the absorption maxima.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Techniques such as Time-of-Flight (TOF) or Orbitrap MS provide mass measurements with high accuracy, typically within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

The molecular formula for this compound is C₁₂H₁₃NO₃S. HR-MS analysis can confirm this composition by determining the precise mass of its molecular ion. Depending on the ionization mode used (e.g., electrospray ionization - ESI), the compound can be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments can further be used to study the fragmentation patterns of the molecule, providing additional structural confirmation. Plausible fragmentation pathways would include the neutral loss of sulfur trioxide (SO₃) from the deprotonated molecule or cleavage of the dimethylamino group.

Table 2: Theoretical High-Resolution Mass Spectrometry Data for C₁₂H₁₃NO₃S

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

| [M] | C₁₂H₁₃NO₃S | 251.06161 |

| [M+H]⁺ | C₁₂H₁₄NO₃S⁺ | 252.06944 |

| [M-H]⁻ | C₁₂H₁₂NO₃S⁻ | 250.05379 |

| [M+Na]⁺ | C₁₂H₁₃NNaO₃S⁺ | 274.05136 |

Single-Crystal X-ray Diffraction Analysis of Related Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline solid. While a published crystal structure for this compound itself was not identified, analysis of closely related naphthalene derivatives provides significant insight into the expected structural features, molecular packing, and noncovalent interactions. mdpi.com

For example, the analysis of a complex between 1,8-bis(dimethylamino)naphthalene (DMAN) and 2-naphthalenesulfonic acid revealed a triclinic crystal system with space group P-1. researchgate.net Another study on N,N′-(naphthalene-1,5-diyl)bis(1-(pyridin-2-yl)methanimine) determined a monoclinic system with a P2₁/c space group. mdpi.com These studies illustrate how X-ray diffraction elucidates the conformation of the naphthalene core, which is generally planar, and the orientation of its substituents. In the solid state, molecules of naphthalene sulfonic acids are often organized by a network of hydrogen bonds involving the sulfonic acid groups and intermolecular π-π stacking interactions between the aromatic rings. researchgate.net

Table 3: Crystallographic Data for Related Naphthalene Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| DMAN · 2-Naphthalenesulfonic Acid Complex | Triclinic | P-1 | a=1.3969 Å, b=1.4292 Å, c=1.1741 Å, α=90.93°, β=98.14°, γ=113.93° | researchgate.net |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P2₁/c | a=10.0232 Å, b=13.0642 Å, c=14.654 Å, β=94.09° | mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound and its derivatives. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a common method for analyzing naphthalene sulfonates. nih.gov A method developed for the closely related 6-(methylamino)naphthalene-2-sulphonic acid utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This indicates that a polar stationary phase and an acidic aqueous-organic mobile phase are effective for retaining and separating such amphiphilic compounds. For analysis of the structurally similar compound PRODAN, C18 columns with mobile phases of methanol (B129727)/water or acetonitrile/water have been successfully used, with detection performed by a UV-Vis detector. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing sample purity. nih.gov For the analysis of naphthalene sulfonic acids, specialized plates such as HPTLC NH₂ F₂₅₄s (amino-modified silica (B1680970) gel) have been shown to be effective. A suitable mobile phase for this stationary phase is a mixture of ethanol (B145695) and an ammonia (B1221849) buffer (pH 12) containing sodium chloride. The separated spots are typically visualized under UV light at 254 nm.

Table 4: Example Chromatographic Conditions for Analysis of Related Naphthalene Sulfonic Acids

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Compound Class | Reference |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS or UV | 6-(Methylamino)naphthalene-2-sulphonic acid | sielc.com |

| HPLC | C18 | Methanol/Water or Acetonitrile/Water | UV-Vis (350 nm) | 6-Propionyl-2-(N,N-dimethylamino)naphthalene | researchgate.net |

| HPTLC | Amino-functionalized silica (NH₂ F₂₅₄s) | Ethanol : Ammonia (pH 12) with 0.18 M NaCl (60:40) | UV (254 nm) | Naphthalene Sulfonic Acids |

Photophysical and Spectroscopic Investigations of 6 Dimethylamino Naphthalene 2 Sulfonic Acid and Its Derivatives

Fluorescence Characteristics and Mechanisms of 6-(Dimethylamino)naphthalene-2-sulfonic Acid

Naphthalene (B1677914) derivatives are recognized for their utility as fluorescent probes due to their sensitivity to the local environment. These compounds, including this compound and its relatives like PRODAN (6-propionyl-2-(dimethylamino)naphthalene), exhibit fluorescence that is highly dependent on the polarity of their surroundings. nih.govnih.gov This sensitivity stems from a significant increase in their dipole moment upon excitation to the singlet state. researchgate.net

The fluorescence quantum yield (Φ) of 6-(dimethylamino)naphthalene derivatives is markedly influenced by the polarity of the solvent. For instance, the quantum yield of 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a related compound, decreases dramatically by over 100-fold when moving from a nonpolar solvent like chloroform (B151607) (Φ = 0.225) to a highly polar protic solvent like water (Φ = 0.002). researchgate.net This class of fluorophores generally displays low quantum yields in aqueous solutions but becomes highly fluorescent in nonpolar environments or when bound to hydrophobic regions of macromolecules like proteins or membranes. nih.gov

Table 1: Fluorescence Quantum Yield of 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) in Various Solvents

| Solvent | Quantum Yield (Φ) |

|---|---|

| Chloroform | 0.225 |

This interactive table showcases the significant decrease in fluorescence quantum yield as solvent polarity increases.

The fluorescence lifetime of these naphthalene-based probes is also sensitive to their environment. For example, in the absence of quenchers, Badan, a derivative of 6-(Dimethylamino)naphthalene, when attached to cytochrome proteins, exhibits complex decay kinetics with lifetimes around 100 ps, 700–800 ps, and 3 ns. nih.gov The presence of quenching species, such as tryptophan, can significantly shorten these lifetimes. nih.gov The lifetime of 2,6-ANS, another related compound, is known to vary with different solvents, typically around 0.3 ns for the charge-transfer state in water. researchgate.net

Solvatochromic Behavior and Environmental Sensitivity of Fluorescence

The term "solvatochromism" refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in fluorescent molecules like 6-(dimethylamino)naphthalene derivatives.

The absorption and emission spectra of 6-(dimethylamino)naphthalene derivatives are highly sensitive to solvent polarity. nih.gov A notable characteristic is the large Stokes shift (the difference between the maximum absorption and emission wavelengths) observed in polar solvents. This shift is a result of the reorientation of solvent molecules around the excited-state dipole of the fluorophore. For example, the emission maximum of 6DMN shifts by over 100 nm, from 491 nm in toluene (B28343) to 592 nm in water. researchgate.net This significant red shift in polar protic environments is a hallmark of this class of compounds. researchgate.net

Table 2: Solvatochromic Shift of 6-N,N-dimethylamino-2,3-naphthalimide (6DMN)

| Solvent | Emission Maximum (nm) |

|---|---|

| Toluene | 491 |

| Chloroform | Not specified |

| Methanol (B129727) | Not specified |

This interactive table illustrates the substantial red shift in the fluorescence emission maximum with increasing solvent polarity.

The pronounced solvatochromic behavior of 6-(dimethylamino)naphthalene derivatives makes them excellent probes for investigating the microenvironments of complex systems. Their low fluorescence in aqueous solutions and high fluorescence in nonpolar environments allow them to report on hydrophobic binding sites in proteins and membranes. nih.gov For instance, these probes have been used to study the conformational states of enzymes like yeast hexokinase and to investigate the properties of lipid bilayers. nih.gov The fluorescence of Badan-labeled cytochromes and the quenching of this fluorescence by tryptophan residues have provided insights into protein structure and dynamics. nih.gov

Excited State Dynamics and Relaxation Processes

Upon photoexcitation, 6-(dimethylamino)naphthalene derivatives undergo significant electronic and structural rearrangements. The fluorescence originates from an intramolecular charge-transfer (ICT) excited state, where electron density is transferred from the dimethylamino group to the naphthalene ring system. nih.gov The photophysics are strongly dependent on the medium, influenced by the increasing molecular dipole moment upon excitation and specific solvent interactions like hydrogen bonding. nih.gov

In polar solvents, the reorientation of solvent dipoles around the large excited-state dipole of the probe leads to a relaxation process. This solvent relaxation is responsible for the observed red shift in the fluorescence emission spectrum. The excited-state dynamics can be complex, involving multiple lifetimes as seen in transient absorption spectroscopy of related naphthalene-based azo dyes. rsc.orgrsc.org These studies reveal ultrafast deactivation pathways with lifetimes on the picosecond timescale. rsc.org The nature of the lowest energy excited state can also be solvent-dependent. For some aminonaphthalene derivatives, the emitting state can switch from a locally excited state to a charge-transfer state as the solvent polarity increases. acs.org

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical behavior of this compound and its derivatives, such as PRODAN (6-propionyl-2-(dimethylamino)naphthalene), is dominated by the process of intramolecular charge transfer (ICT). scispace.com These molecules are classic examples of "push-pull" chromophores, where the dimethylamino (-N(CH₃)₂) group acts as a potent electron donor (the "push") and the electron-deficient naphthalene ring system serves as the electron acceptor (the "pull"). mdpi.com

Upon absorption of light, the molecule is promoted to an excited state. In this state, a significant transfer of electron density occurs from the nitrogen atom of the dimethylamino group to the naphthalene core. nih.gov This creates a charge-separated or ICT state that possesses a much larger dipole moment than the ground state. scispace.com For instance, the dipole moment of the related compound PRODAN was determined to increase from approximately 2.1 D in the ground state to 6.4 D in the first excited singlet state. scispace.com

The nature of the relaxed excited state can vary, leading to different photophysical outcomes. Two primary models describe these states:

Planar Intramolecular Charge Transfer (PICT): In this state, the molecular geometry remains largely planar after excitation. PICT states are typically highly fluorescent.

Twisted Intramolecular Charge Transfer (TICT): In this model, following initial excitation, the dimethylamino group twists out of the plane of the naphthalene ring. mdpi.comnih.gov This rotation facilitates a more complete charge separation, but the twisted conformation often enhances non-radiative decay pathways, leading to significant fluorescence quenching, especially in polar solvents that stabilize the highly polar TICT state. nih.gov

The competition between PICT and TICT state formation is highly dependent on the molecular structure and the surrounding solvent environment. The fluorescence quantum yield of such "push-pull" systems often decreases dramatically with increasing solvent polarity, a characteristic feature of the involvement of a TICT state. nih.gov

Conformational Changes in Excited States

The formation of an ICT state, particularly a TICT state, is intrinsically linked to conformational changes in the excited molecule. In the ground state, the molecule generally adopts a relatively planar conformation to maximize π-orbital overlap. Following photoexcitation, the drive to form a charge-separated state provides the energy for conformational relaxation, namely the rotation of the C-N bond connecting the dimethylamino group to the naphthalene ring. nih.gov

This excited-state twisting motion is a dynamic process. In nonpolar solvents, the energy barrier to twisting may be higher, or the planar excited state may be more stable, leading to efficient fluorescence. In polar solvents, the solvent molecules reorient around the newly formed, large dipole of the excited molecule. This solvent relaxation stabilizes the charge-separated state, favoring the twisted conformation and opening up non-radiative de-excitation channels, thus quenching the fluorescence. nih.gov The viscosity of the solvent can also play a role; in highly viscous environments, the physical rotation of the dimethylamino group can be hindered, inhibiting the formation of the TICT state and leading to increased fluorescence emission.

Interaction with External Quenchers and Fluorescence Quenching Mechanisms

The fluorescence of this compound and its analogs can be diminished or "quenched" by interaction with various external molecules. The mechanisms of this quenching are diverse and depend on the nature of the quencher.

Mechanisms of Fluorescence Quenching by Free Radicals

Stable free radicals, such as nitroxide radicals, are effective quenchers of fluorescence for many aromatic hydrocarbons. researchgate.net The quenching process can occur through several mechanisms:

Resonance Energy Transfer: This mechanism is viable if the fluorescence emission spectrum of the fluorophore overlaps with the absorption spectrum of the free radical. researchgate.net

Induced Intersystem Crossing: For molecules where the energy gap between the first excited singlet state (S₁) and the nearest triplet state (T₁) is small, the paramagnetic nature of the radical can promote intersystem crossing, converting the fluorescent S₁ state to the non-fluorescent T₁ state. researchgate.net

Electron Transfer: The excited state of the fluorophore can be either oxidized or reduced by the free radical, leading to the formation of non-fluorescent radical ions. The feasibility of this process is governed by the redox potentials of both the fluorophore and the radical. researchgate.net

Studies on related (dimethylamino)naphthalene dyes like Badan and Prodan have shown that they are susceptible to quenching by the amino acid tryptophan. nih.govnih.gov This quenching is attributed to an electron transfer reaction where the excited dye acts as a photooxidant, oxidizing the tryptophan. nih.govnih.gov This highlights photoreduction as a significant quenching pathway for this class of dyes. nih.gov

| Fluorophore | Quencher | Mechanism | Key Findings |

|---|---|---|---|

| Aromatic Hydrocarbons (General) | Nitroxide Radicals | Resonance Energy Transfer, Induced Intersystem Crossing, Electron Transfer | Quenching efficiency depends on spectral overlap and redox potentials. researchgate.net |

| Badan/Prodan (Derivatives) | Tryptophan | Electron Transfer (Photooxidation) | The excited dye oxidizes tryptophan; quenching rate constants are on the order of 10⁸ s⁻¹. nih.govnih.gov |

Effects of Metal Ions on Fluorescence

Metal ions can profoundly influence the fluorescence properties of naphthalene derivatives through complex formation. nih.govresearchgate.net The effect can be either fluorescence enhancement or quenching, depending on the specific ion. nih.gov

Fluorescence Enhancement: Certain metal ions, such as Al(III), have been observed to enhance the fluorescence of naphthalene derivatives. nih.govnih.gov This effect is often attributed to the formation of a rigid metal-ligand complex. The coordination of the metal ion restricts intramolecular rotations and vibrations that would otherwise serve as non-radiative decay pathways, leading to a higher fluorescence quantum yield.

Fluorescence Quenching: Many transition metal ions, particularly those with partially filled d-orbitals like Cu(II) and Fe(III), are known to be efficient fluorescence quenchers. nih.govresearchgate.net The quenching mechanisms often involve:

Electron Transfer: The metal ion can act as an electron acceptor or donor, quenching the excited state of the fluorophore.

Energy Transfer: Energy can be transferred from the excited fluorophore to the metal ion.

Heavy Atom Effect: Paramagnetic metal ions can increase spin-orbit coupling, promoting intersystem crossing to the non-emissive triplet state.

Studies on various naphthalene derivatives have shown that Cu(II) and Fe(III) consistently quench fluorescence, while Al(III) tends to cause enhancement. nih.govresearchgate.net The selectivity and strength of these interactions depend on the substitution pattern on the naphthalene ring and the pH of the medium. nih.gov

| Metal Ion | Observed Effect on Naphthalene Derivatives' Fluorescence | Plausible Mechanism |

|---|---|---|

| Al(III) | Enhancement nih.govnih.gov | Formation of rigid complexes, reducing non-radiative decay. nih.gov |

| Cu(II) | Quenching nih.govresearchgate.net | Electron transfer, energy transfer, heavy atom effect. |

| Fe(III) | Quenching nih.govresearchgate.net | Electron transfer, energy transfer. |

| Zr(IV) | Variable (Enhancement with 3-hydroxy-2-naphthoic acid) nih.gov | Complex formation, dependent on specific ligand structure. nih.gov |

Advanced Applications in Chemical Sensing and Probing Utilizing 6 Dimethylamino Naphthalene 2 Sulfonic Acid and Its Derivatives

Development of Fluorescent Chemosensors for Specific Analytes

The core principle behind the use of dansyl-based compounds as fluorescent chemosensors lies in their ability to signal the presence of a specific analyte through a change in their fluorescence properties. This can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorophore upon binding or reacting with the target molecule. rsc.org These changes are often triggered by mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).

Derivatives of 6-(dimethylamino)naphthalene-2-sulfonic acid have been extensively utilized to create chemosensors for the detection of various metal ions, which are significant in biological and environmental systems. mdpi.com The design of these sensors typically involves incorporating a specific metal ion recognition unit (a ligand or chelating agent) covalently linked to the dansyl fluorophore.

A notable application is in the detection of mercury ions (Hg²+). For instance, a novel fluorescent chemosensor (DAM) incorporating a morpholine (B109124) unit linked to a dansyl group was developed for the selective and sensitive detection of Hg²⁺. nih.gov In the presence of Hg²⁺, the fluorescence of this sensor was almost completely quenched. nih.gov Another sensor featuring two dansyl moieties demonstrated high selectivity for Hg²⁺ with a detection limit of 2.49 x 10⁻⁷ M, operating through an ON-OFF type fluorescence switching mechanism upon binding. mdpi.com A separate dansyl-based probe achieved an even lower detection limit for Hg²⁺ of 2.1 x 10⁻⁸ mol/L. oriprobe.com

Beyond mercury, dansyl-based probes have been designed for other metal ions. A naphthalene (B1677914) derivative fluorescent probe (F6) was synthesized for the highly selective and sensitive detection of Aluminum ions (Al³⁺), with a calculated detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com The sensing mechanism involves the binding of Al³⁺ to the probe, leading to a significant increase in fluorescence intensity. mdpi.com Furthermore, dansyl derivatives have been explored for the detection of Cu²⁺, where the coordination of the copper ion with a dipeptide moiety attached to the dansyl fluorophore leads to fluorescence quenching. researchgate.net

| Derivative Name/Description | Target Analyte | Sensing Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Dansyl and morpholine-based chemosensor (DAM) | Hg²⁺ | Fluorescence quenching | Not specified | nih.gov |

| Macromolecule with two dansyl moieties | Hg²⁺ | ON-OFF fluorescence switching | 2.49 x 10⁻⁷ M | mdpi.com |

| Dansyl-based fluorescent probe | Hg²⁺ | Fluorescence quenching | 2.1 x 10⁻⁸ mol/L | oriprobe.com |

| Naphthalene derivative fluorescent probe (F6) | Al³⁺ | Fluorescence enhancement | 8.73 x 10⁻⁸ mol/L | mdpi.com |

| Dipeptide-modified dansyl probe (DG) | Cu²⁺ | Fluorescence quenching | 1.52 µM | researchgate.net |

The application of this compound derivatives extends to the detection of non-metal chemical species. A significant area of research is the sensing of biologically important molecules. For example, a novel fluorescent probe (DN-C) was developed for the highly selective "turn-on" detection of cysteine (Cys). rsc.org This probe operates on a donor-excited photoinduced electron transfer (d-PeT) switching mechanism, exhibiting a nearly 28-fold enhancement in fluorescence intensity in the presence of cysteine. rsc.org

Dansyl-appended ruthenium nitrosyl complexes have been introduced as chemodosimeters for the selective recognition of selenocysteine (B57510) (Sec). acs.org In this system, the fluorescence of the dansyl unit is initially quenched. The nucleophilic attack by selenocysteine releases nitric oxide, leading to an enhancement of the dansyl fluorescence, enabling highly sensitive detection. acs.org

Furthermore, dansyl-based sensors have been developed for the detection of reactive oxygen species (ROS), which are implicated in a variety of stress conditions in biological systems. u-szeged.huu-szeged.hu Specific probes like DanePy have been designed for singlet oxygen, while others like HO-1889NH are reactive to both singlet oxygen and superoxide (B77818) radicals. u-szeged.huu-szeged.hu These sensors allow for the direct measurement of ROS production in vivo. u-szeged.huu-szeged.hu

| Derivative Name/Description | Target Analyte | Sensing Mechanism | Key Finding | Source |

|---|---|---|---|---|

| Fluorescent probe DN-C | Cysteine (Cys) | d-PeT "turn-on" | ~28-fold fluorescence enhancement | rsc.org |

| Dansyl-appended ruthenium nitrosyl complexes | Selenocysteine (Sec) | Chemodosimetric fluorescence enhancement | Selective recognition and detection | acs.org |

| DanePy | Singlet oxygen (¹O₂) | Fluorescence response | Specific for singlet oxygen | u-szeged.huu-szeged.hu |

| HO-1889NH | Singlet oxygen and superoxide radicals | Fluorescence response | Reactive to multiple ROS | u-szeged.huu-szeged.hu |

The fluorescence of dansyl derivatives is often sensitive to the polarity and protic nature of their environment, a property that has been harnessed for pH sensing. The protonation and deprotonation of the dimethylamino group on the naphthalene ring can significantly alter the electronic properties of the fluorophore, leading to changes in fluorescence intensity.

A simple fluorescent pH probe (Bu-Dns) was synthesized from dansyl chloride and showed good selectivity and sensitivity towards H⁺ in an acidic medium (pH range ~4-2). nih.govconsensus.app As the pH decreases, the dimethylamine (B145610) group becomes protonated, leading to a gradual weakening and eventual quenching of the fluorescence. nih.govconsensus.app Another easily prepared probe, derived from dansyl chloride and thiosemicarbazide, exhibited high selectivity for H⁺ with a pKa value of 4.98. nih.gov Its fluorescence intensity was quenched by 99.5% as the pH dropped from 10.88 to 1.98, with the recognition attributed to intramolecular charge transfer upon protonation of the dimethylamino group. nih.gov

The influence of pH on a Schiff-base ligand incorporating a dansyl moiety (H3L) was also studied, revealing that protonation of the dimethylamino group occurs at pH values of about 6 and lower, affecting its fluorescence spectrum. mdpi.com These properties make dansyl-based probes valuable tools for monitoring pH variations in different chemical and biological systems.

| Probe Name/Description | Effective pH Range | pKa | Response to Decreasing pH | Source |

|---|---|---|---|---|

| Bu-Dns | ~4 - 2 | Not specified | Fluorescence quenching | nih.govconsensus.app |

| Dansyl-thiosemicarbazide probe | ~10.88 - 1.98 | 4.98 | Fluorescence quenching | nih.gov |

| Schiff-base ligand H3L | Protonation at pH ≤ 6 | Not specified | Altered fluorescence spectrum | mdpi.com |

Environmental Monitoring Applications and Methodologies

The high sensitivity and selectivity of fluorescent chemosensors based on this compound make them suitable for environmental monitoring, particularly for the detection of hazardous pollutants.

The detection of heavy metal ions is a critical aspect of environmental monitoring due to their toxicity. Dansyl-based chemosensors have demonstrated significant potential in this area. For example, the fluorescent chemosensor DAM, designed for mercury detection, was successfully used to specifically detect Hg²⁺ in water samples from the Yellow River. nih.gov This highlights the probe's robustness and applicability in complex environmental matrices, where numerous other ions could potentially interfere with the measurement. nih.gov The development of such probes provides a valuable tool for tracking the levels of heavy metal pollution in water bodies. nih.gov

For practical environmental monitoring, fluorescent probes need to be integrated into analytical systems that allow for rapid, and ideally, on-site analysis. While the literature focuses heavily on the synthesis and characterization of the probe molecules themselves, their application in real-world environmental samples is a key objective. nih.gov The successful application of the DAM sensor for Hg²⁺ in river water is a prime example of such integration. nih.gov This demonstrates the transition from a laboratory curiosity to a functional analytical tool. The simplicity and high sensitivity of fluorescence-based detection methods are advantageous for developing portable and efficient analytical systems for environmental surveillance. Human and environmental health risks associated with heavy-metal-based nanomaterials also necessitate the development of affordable and reliable detection techniques, an area where dansyl-based fluorescent probes show significant promise. mdpi.com

Applications in Solid-State Sensing Platforms

The transition from solution-based sensing to solid-state platforms offers numerous advantages, including portability, miniaturization, and the potential for continuous monitoring. For fluorescent probes like this compound, immobilization within a solid matrix is a key step toward developing practical sensing devices. While specific research on this compound in dye-doped polymer films is limited in publicly available literature, the principles of such applications can be understood from studies on similar naphthalene sulfonic acid derivatives and other fluorescent dyes.

Dye-Doped Polymer Films for Sensing

The encapsulation of fluorescent dyes within polymer films is a common strategy for creating optical sensors. The polymer matrix serves to physically entrap the dye, preventing it from leaching while allowing interaction with the target analyte. The choice of polymer is crucial and is often dictated by the desired sensor characteristics, such as hydrophilicity, pore size, and mechanical stability.

For naphthalene sulfonic acid derivatives, which are often water-soluble, hydrophilic polymers or hydrogels could provide a suitable environment for immobilization while allowing aqueous analytes to permeate the film and interact with the dye. The sensing mechanism in such a system would rely on changes in the fluorescence properties of the immobilized dye upon binding or reacting with the analyte. These changes could manifest as an increase or decrease in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a change in fluorescence lifetime.

Assessment of Sensing Performance in Solid Matrices

The performance of a solid-state sensor based on an immobilized dye is evaluated based on several key parameters. These include sensitivity, selectivity, response time, and stability.

Sensitivity refers to the ability of the sensor to detect small changes in the concentration of the analyte. For a dye-doped polymer film, this would be quantified by the magnitude of the fluorescence change in response to a given analyte concentration.

Response Time is the time it takes for the sensor to reach a stable signal upon exposure to the analyte. In a polymer film, this is often influenced by the diffusion rate of the analyte through the polymer matrix to the immobilized dye.

Stability encompasses both the photostability of the dye (its resistance to degradation upon exposure to light) and the long-term stability of the sensor film (e.g., resistance to dye leaching and degradation of the polymer).

Electrochemiluminescence (ECL) Enhancement and Applications

Electrochemiluminescence (ECL) is a highly sensitive analytical technique that involves the generation of light from electrochemically generated species. Naphthalene sulfonic acid derivatives have been shown to play a significant role in enhancing ECL signals, acting as co-reaction accelerators.

Role of Naphthalene Sulfonic Acid Derivatives as Co-reaction Accelerators in ECL Systems

In many ECL systems, a coreactant is used to generate highly reactive intermediates that then react with the luminophore to produce light. Co-reaction accelerators are substances that can significantly boost the ECL signal by promoting the generation of these reactive intermediates from the coreactant. researchgate.netnih.gov

The general role of a co-reaction accelerator in such a system can be summarized in the following table:

| Component | Role in the ECL System |

| Luminophore | The species that emits light upon reaching an excited state. |

| Coreactant | A substance that is electrochemically converted to a highly reactive intermediate. |

| Co-reaction Accelerator | A compound that enhances the production of the reactive intermediate from the coreactant. |

| Reactive Intermediate | A highly oxidizing or reducing species that reacts with the luminophore to generate the excited state. |

This mechanism of action distinguishes co-reaction accelerators as a simple and effective method for signal amplification in ECL-based detection. researchgate.net

Amplification of ECL Signals for Enhanced Analytical Detection

The amplification of the ECL signal through the use of co-reaction accelerators like naphthalene sulfonic acid derivatives directly translates to improved analytical performance, such as lower detection limits and wider linear ranges for target analytes. The enhanced signal allows for the detection of much lower concentrations of the analyte of interest.

In the case of the 2-NSA enhanced 6-MC/S₂O₈²⁻ system, the amplified ECL signal was utilized for the sensitive detection of methyl violet. researchgate.net The system demonstrated a wide linear range and a low detection limit, showcasing the practical benefits of using a naphthalene sulfonic acid derivative as a co-reaction accelerator. researchgate.net

The degree of amplification can be significant. The efficiency of a co-reaction accelerator is often evaluated by comparing the ECL intensity of the system with and without the accelerator under identical conditions. This enhancement factor is a key metric in the development of new and improved ECL sensors. The use of co-reaction accelerators is a powerful strategy in the design of highly sensitive ECL-based analytical methods for applications in clinical diagnostics, environmental monitoring, and food safety. nih.gov

Analytical Methodologies Utilizing 6 Dimethylamino Naphthalene 2 Sulfonic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and analysis of 6-(Dimethylamino)naphthalene-2-sulfonic acid and its derivatives from complex mixtures. These techniques leverage the differential partitioning of the analytes between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatographic Systems for Derivative Separation

Thin-layer chromatography (TLC) serves as a versatile and rapid method for the separation of naphthalene (B1677914) sulfonic acids. The choice of the stationary and mobile phases is crucial for effective separation. For instance, amino-functionalized high-performance thin-layer chromatography (HPTLC) plates (HPTLC NH2 F254s) have been successfully employed for the separation of various naphthalene sulfonic acid isomers. merckmillipore.com A suitable eluent for such separations is a mixture of ethanol (B145695) and ammonia (B1221849) (pH 12) in a 60/40 (v/v) ratio, with the addition of 0.18 mol/L sodium chloride. merckmillipore.com This system allows for the separation of compounds like naphthalene-1,3,7-trisulfonic acid, naphthalene-1,3,6-trisulfonic acid, naphthalene-1,5-disulfonic acid, and naphthalene-1-sulfonic acid. merckmillipore.com The separated compounds can be visualized under UV light at 254 nm. merckmillipore.com

Table 1: Example TLC System for Naphthalene Sulfonic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC pre-coated plate NH2 F254s |

| Mobile Phase (Eluent) | Ethanol/ammonia pH 12 (60/40 v/v) with 0.18 mol/L NaCl |

| Migration Distance | 5 cm |

| Detection | UV at 254 nm |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity. Reverse-phase HPLC is a commonly employed mode for these analyses.

For instance, a derivative, 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid, can be analyzed using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Another example is the separation of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid, which can be achieved using a BIST™ A column, a negatively-charged, cation-exchange column. sielc.com This method utilizes a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), in a mobile phase that is predominantly organic solvent. sielc.com Detection is typically carried out using a UV detector at 270 nm. sielc.com

Table 2: Exemplary HPLC Conditions for Naphthalene Sulfonic Acid Derivatives

| Analyte | Column | Mobile Phase | Detection |

|---|---|---|---|

| 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified |

Spectroscopic Quantification Methods

Spectroscopic techniques are widely used for the quantitative analysis of this compound and its derivatives, relying on the interaction of these molecules with electromagnetic radiation.

UV-Vis Spectrophotometry for Absorbance-Based Detection

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the spectrum. The quantitative analysis is based on the Beer-Lambert law, which relates absorbance to the concentration of the analyte. iajps.com Naphthalene derivatives, due to their aromatic nature, exhibit characteristic UV absorption spectra. nih.gov For instance, the UV-Vis spectrum of 2,3-diaminonaphthalene (B165487) in ethanol shows absorption bands at 230 nm and 288 nm, which are attributed to π-π* transitions of the aromatic rings. researchgate.net The pH of the solution can significantly influence the absorption spectrum of sulfonated aromatic compounds, causing shifts in the absorption maxima and changes in intensity. pharmahealthsciences.net This property can be utilized for optimizing the sensitivity and selectivity of the analytical method. pharmahealthsciences.net

Fluorescence Spectroscopy for Quantitative Analysis

Fluorescence spectroscopy offers high sensitivity and selectivity for the quantification of fluorescent compounds. Naphthalene derivatives are known for their fluorescent properties. For example, a synthesized naphthalene derivative fluorescent probe (F6) in a methanol (B129727) solution, when bound to Al³⁺, exhibits a distinct fluorescence intensity at 434 nm with an excitation wavelength of 343 nm. mdpi.com The fluorescence intensity of such systems can show a linear relationship with the concentration of the analyte, allowing for quantitative measurements. mdpi.com The fluorescence of naphthalene derivatives is sensitive to the polarity of the solvent, a characteristic that can be exploited in various analytical applications. nih.gov

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of this compound and its derivatives. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in determining its chemical structure. nih.gov

High-resolution mass spectrometry (HRMS) can provide the accurate molecular weight of an ion, allowing for the determination of its elemental composition with high confidence. nih.gov Tandem mass spectrometry (MS/MS) is a powerful technique for structural characterization, where precursor ions are fragmented to produce characteristic product ions, revealing details about the molecule's structure. nih.gov

Mass spectrometry is often coupled with chromatographic techniques like HPLC (HPLC-MS) to analyze complex mixtures. nih.gov This hyphenated technique allows for the separation of individual components before they are introduced into the mass spectrometer for analysis, providing both retention time and mass spectral data for each component. nih.gov

Parent Ion Mass Determination in Derivatives

Derivatives of this compound, most notably 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, are pivotal reagents in mass spectrometry for enhancing the analysis of various molecules. Chemical derivatization with dansyl chloride is a technique used to improve the ionization characteristics of analytes that are otherwise difficult to detect, such as alcohols, phenols, and amines. mdpi.com The process involves covalently attaching the "dansyl" group to the target molecule. This modification introduces a dimethylamino moiety, which readily accepts a proton, thereby significantly increasing the ionization efficiency of the analyte in techniques like electrospray ionization (ESI). mdpi.com

This enhanced ionization leads to a much stronger signal in the mass spectrometer, facilitating the clear determination of the parent ion's mass-to-charge ratio (m/z). The parent ion represents the intact, derivatized molecule that has been ionized. By accurately measuring its mass, researchers can confirm the identity of the original analyte. This methodology has been successfully applied to the identification of biogenic amines in complex biological samples, such as mammalian heart tissue. researchgate.netnih.gov In these studies, amines are first derivatized with dansyl chloride, separated using chromatography, and then analyzed by mass spectrometry. The identification is confirmed by matching the parent ion mass of the unknown compound's derivative with that of a known, authentic standard. researchgate.netnih.gov

The table below illustrates the parent ion mass determination for various biogenic amines after derivatization with dansyl chloride. researchgate.net

| Amine | Number of Dansyl Groups | Calculated Molecular Weight of Derivative | Observed Parent Ion (m/z) |

|---|---|---|---|

| Dimethylamine (B145610) | 1 | 278 | 278 |

| Piperidine | 1 | 318 | 318 |

| Phenethylamine | 1 | 354 | 354 |

| Tyramine | 2 | 605 | 605 |

| Putrescine | 2 | 554 | 554 |

| Spermidine | 3 | 833 | 833 |

Native Mass Spectrometry in Protein Studies

Native mass spectrometry (nMS) is a powerful analytical technique that allows for the study of intact proteins and protein complexes in a state that preserves their non-covalent interactions and three-dimensional structures. nih.gov The primary goal of nMS is to transfer large biomolecules from solution into the gas phase for mass analysis while maintaining their native, folded conformation. This approach provides valuable insights into protein stoichiometry, assembly, and interactions with other molecules. nih.gov

The use of covalent chemical labels in native MS is often approached with caution, as the labeling reaction itself can disrupt the delicate non-covalent interactions that maintain a protein's structure. However, recent research has demonstrated the successful application of dansyl chloride as a covalent probe for studying protein structure and dynamics under native conditions. mdpi.com While dansylation has been widely used for small molecules, its application to native proteins was less explored due to concerns about structural disruption. mdpi.com

A study investigating the impact of dansylation on model proteins, such as myoglobin (B1173299) (a small monomeric protein) and alcohol dehydrogenase (a large multimeric protein), found that the labeling reaction could be performed under mild conditions that did not cause protein unfolding or significant conformational changes. mdpi.com Researchers used native MS to analyze the labeled proteins and confirmed that their structural integrity was maintained. mdpi.com The technique allowed for the quantification of the number of dansyl labels incorporated into the protein, providing information on solvent-accessible sites. researchgate.net For example, after a 5-minute reaction at pH 9.5, myoglobin was observed with one to four dansyl labels attached. researchgate.net This demonstrates the utility of dansyl chloride as a tool to probe protein surfaces without compromising the native state, opening avenues for its use in structural proteomics. mdpi.com

The table below summarizes the observed mass additions to myoglobin after labeling with dansyl chloride, as determined by mass spectrometry. researchgate.net

| Number of Dansyl Labels | Observed Mass of Labeled Myoglobin (Da) |

|---|---|

| 1 | 17,184 |

| 2 | 17,417 |

| 3 | 17,651 |

| 4 | 17,884 |

Ion Mobility Mass Spectrometry in Protein Studies

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of analysis to traditional mass spectrometry by separating ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge. In this technique, ions are propelled through a gas-filled drift tube by a weak electric field. Their velocity is determined by their ion mobility, which is influenced by their collision cross-section (CCS)—a measure of their rotational average projected area. Compact, folded ions experience fewer collisions with the buffer gas and travel faster than larger, unfolded ions of the same m/z. mdpi.com

IM-MS is particularly valuable in native protein studies because it can provide direct structural information and distinguish between different conformational states of a protein or protein complex. The combination of native MS and IM-MS has been utilized to verify the structural impact of labeling proteins with dansyl chloride. mdpi.comnih.gov In a study of myoglobin and alcohol dehydrogenase, IM-MS was employed to assess whether the covalent attachment of dansyl groups altered the proteins' conformations. mdpi.com

The results from the ion mobility analysis, often displayed as a mobilogram, showed that the labeled proteins retained their native-like structures. For instance, the ion mobility spectrum of myoglobin labeled for 5 minutes showed that the protein's conformational state was not significantly altered by the derivatization process. mdpi.com This finding is crucial because it validates the use of dansyl chloride as a minimally perturbative probe for native protein structures. By using IM-MS, researchers can confidently employ dansyl labeling to study solvent accessibility and protein dynamics, knowing that the structural information obtained reflects the protein's native state. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms for 6 Dimethylamino Naphthalene 2 Sulfonic Acid

Design of Next-Generation Fluorescent Probes with Enhanced Specificity and Sensitivity

A primary direction for future research lies in the creation of new fluorescent probes derived from the 6-(dimethylamino)naphthalene scaffold that offer superior performance. The core structure is highly amenable to chemical modification, allowing for the development of probes with tailored properties. Research will likely focus on several key areas:

Target Specificity: Future probes will be designed to interact with specific biomolecules, ions, or microenvironments with high fidelity. This can be achieved by conjugating the naphthalene (B1677914) core with specific recognition moieties, such as peptides for opioid receptors or ligands for metal ions. nih.gov The goal is to minimize off-target binding and reduce background fluorescence, leading to clearer signals in complex biological systems. nih.gov

Enhanced Sensitivity: Efforts will be directed towards synthesizing derivatives with higher fluorescence quantum yields in their target environment and lower yields in aqueous or non-target environments. This "turn-on" response is critical for sensitive detection. For instance, derivatives of 4-aminophthalimide, which share photophysical characteristics with dansyl compounds, show over a 100-fold decrease in quantum yield when moving from a nonpolar solvent to water. nih.gov

Advanced Photophysical Properties: Researchers are exploring modifications to achieve properties like larger Stokes shifts (the separation between excitation and emission maxima) to minimize self-quenching and spectral overlap in multiplexed imaging. rsc.org Additionally, developing probes that operate in the deep-red/near-infrared (DR/NIR) window (650-950 nm) is a major goal, as this would allow for deeper tissue penetration and reduced autofluorescence in biological imaging. researchgate.net

| Research Goal | Design Strategy | Desired Outcome |

| Enhanced Specificity | Conjugation with specific recognition groups (e.g., peptides, ligands). | High-fidelity binding to target analytes, reduced off-target signals. |

| Increased Sensitivity | Maximizing the difference in quantum yield between "on" and "off" states. | "Turn-on" probes with high signal-to-noise ratios. |

| Improved Photophysics | Chemical modifications to the fluorophore core. | Probes with large Stokes shifts and emission in the DR/NIR range for in-vivo imaging. |

Integration into Advanced Miniaturized Sensing Technologies

The high sensitivity and environmentally dependent fluorescence of 6-(dimethylamino)naphthalene-2-sulfonic acid derivatives make them ideal candidates for integration into miniaturized analytical platforms. Future work will focus on incorporating these probes into technologies such as lab-on-a-chip devices, microarrays, and nanoparticle-based sensors.

The small scale of these systems requires reporters that can provide a strong signal from a very small number of molecules. The ability of dansyl-based probes to exhibit strong fluorescence upon binding to a target in a hydrophobic pocket makes them well-suited for this purpose. nih.gov For example, a copolymer of a naphthalimide derivative with methylmethacrylate has been shown to act as a selective fluorescent chemosensor for metal cations in homogeneous systems, a principle that can be adapted to miniaturized formats. nih.gov The development of such integrated systems could lead to portable and rapid diagnostic tools for clinical and environmental monitoring.

Novel Applications in Materials Science and Nanotechnology

Beyond biological sensing, the unique photophysical properties of the 6-(dimethylamino)naphthalene scaffold are being explored for applications in materials science and nanotechnology. Future research is expected to focus on the development of "smart" materials that respond to external stimuli.

Responsive Polymers: Incorporating dansyl derivatives into polymer chains can create materials whose fluorescence changes in response to variations in polarity, temperature, or the presence of specific chemical species. These materials could be used as sensors embedded in coatings or textiles.

Fluorescent Nanoparticles: Dansyl-functionalized nanoparticles can be designed for targeted imaging and sensing. The sulfonate group can enhance water solubility and provide a point of attachment for other functional molecules. mdpi.com

Organic Electronics: The electron donor-acceptor structure inherent in these molecules is of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com Research into modifying the naphthalene core to tune its electronic properties could lead to new classes of functional organic materials.

Further Elucidation of Complex Photophysical Mechanisms and Excited State Dynamics

While the general principles of the environment-sensitive fluorescence of dansyl compounds are understood, a complete picture of their excited-state dynamics is still evolving. These molecules exhibit complex behaviors, including intramolecular charge transfer (ICT), which is responsible for their sensitivity to solvent polarity. ekb.eg

Future research will employ a combination of advanced spectroscopic techniques (such as ultrafast transient absorption spectroscopy) and high-level quantum-chemical computations to unravel these complex processes. researchgate.netrsc.org A key area of investigation is the interplay between the locally excited (LE) state and the ICT state, as the emission can sometimes originate from both, leading to dual fluorescence. ekb.eg For example, studies on the related compound 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) have determined that its dipole moment increases significantly upon excitation, from 2.1 D in the ground state to 6.4 D in the excited state, which drives the solvent relaxation processes responsible for the large solvatochromic shifts. scispace.comnih.gov A more detailed understanding of these fundamental mechanisms will enable the rational design of new probes with precisely controlled photophysical properties. nih.gov

| Photophysical Parameter | Significance | Future Research Focus |

| Excited State Dipole Moment | Governs the interaction with the surrounding solvent and sensitivity to polarity. | Precise measurement and computational prediction for new derivatives. scispace.com |

| Intramolecular Charge Transfer (ICT) | The primary mechanism for environment-sensitive fluorescence. | Understanding the dynamics and structural factors controlling the LE and ICT states. ekb.eg |

| Fluorescence Lifetime | Provides information on the excited state deactivation pathways. | Time-resolved spectroscopy to map the complete energy landscape. ekb.egrsc.org |

Development of New Synthetic Methodologies for Tailored Derivatives with Customized Research Applications

The full potential of this compound as a molecular scaffold can only be realized through the development of versatile and efficient synthetic methods. Current synthetic routes often involve the sulfonation of naphthalene followed by functional group manipulations. wikipedia.orggoogle.com

Future efforts in synthetic chemistry will aim to:

Improve Efficiency and Scalability: Developing more direct and high-yielding routes to the core structure and its derivatives. stmjournals.in

Enhance Versatility: Creating synthetic pathways that allow for the easy introduction of a wide range of functional groups at various positions on the naphthalene ring. This will facilitate the creation of libraries of compounds for screening in different applications. researchgate.net

Enable Customization: Designing modular synthetic strategies where different recognition elements, linkers, and solubilizing groups can be readily attached to the fluorophore core, allowing for the rapid creation of custom probes for specific research questions.

By advancing synthetic capabilities, researchers will be able to generate a diverse palette of tailored derivatives, accelerating progress in all the application areas mentioned previously.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(Dimethylamino)naphthalene-2-sulfonic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sulfonation of naphthalene derivatives followed by dimethylamination. Sulfonation can be achieved using concentrated sulfuric acid or sulfonating agents (e.g., SO₃ complexes) under controlled temperatures (80–120°C). Subsequent dimethylamination may employ dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt). Purification often requires recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Purity is validated via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethylamino group at position 6, sulfonic acid at position 2). DMSO-d₆ is preferred due to the compound’s solubility.

- Fluorescence Spectroscopy : To assess photophysical properties (e.g., λex/λem, quantum yield). Compare with analogs like TNS (6-(p-toluidinyl)naphthalene-2-sulfonate), which shows λem shifts in hydrophobic environments .

- Mass Spectrometry (ESI-MS) : To verify molecular weight and detect sulfonic acid dissociation artifacts .

Q. How does solvent polarity affect the fluorescence properties of this compound?

- Methodological Answer : The compound’s fluorescence is highly solvent-dependent due to its charge-transfer character. In polar solvents (e.g., water), reduced quantum yield is observed due to solvation effects. In hydrophobic environments (e.g., lipid bilayers), emission intensity increases, making it useful for probing membrane interfaces. Calibrate using solvents of varying polarity (water, ethanol, DMSO) and compare with TNS, which shows similar environmental sensitivity .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and lipid bilayers?

- Methodological Answer :

- Fluorescence Quenching Assays : Incorporate the compound into liposomes (e.g., DOPC/cholesterol) and measure quenching via collisional quenchers (e.g., acrylamide). A shielded fluorophore indicates deeper bilayer penetration.

- Time-Resolved Emission Spectroscopy (TRES) : Resolve lifetime changes to differentiate surface-bound vs. embedded states. For example, TNS exhibits lifetime shifts from ~2 ns (aqueous) to ~8 ns (membrane-bound) .

- DSC/Thermotropic Analysis : Monitor phase transition perturbations in bilayers to infer binding thermodynamics .

Q. What strategies resolve contradictions in reported binding affinities for this compound with proteins?

- Methodological Answer : Contradictions often arise from:

- pH Variability : The sulfonic acid group (pKa ~1-2) and dimethylamino group (pKa ~8-10) confer pH-dependent charge states. Use buffers (e.g., phosphate, Tris) across pH 2–10 to map affinity trends.

- Competitive Binding : Screen for interference from endogenous ligands (e.g., fatty acids in serum albumin studies) using displacement assays with site-specific probes (e.g., warfarin for Sudlow site I).

- Static vs. Dynamic Quenching : Differentiate via Stern-Volmer plots; static quenching (linear SV plot) suggests stable complexes, while dynamic quenching (upward-curving plot) indicates collisional effects .